3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with a difluoromethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine typically involves the introduction of the difluoromethoxy group onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with a difluoromethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethoxy)phenylacetylene
- 3-(Difluoromethoxy)benzenesulfonyl chloride
- 3-(Difluoromethoxy)phenol
Uniqueness
Compared to these similar compounds, 3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine is unique due to the presence of both the difluoromethoxy and methyl groups on the pyrazole ring. This combination of substituents can result in distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H7F2N3O |
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Molecular Weight |
163.13 g/mol |
IUPAC Name |
3-(difluoromethoxy)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C5H7F2N3O/c1-10-2-3(8)4(9-10)11-5(6)7/h2,5H,8H2,1H3 |
InChI Key |
NQCFOMROVSUKSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC(F)F)N |
Origin of Product |
United States |
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